
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is an organic compound that features a chloro-substituted phenyl ring with a cyclopropylmethoxy group and a methanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and cyclopropylmethanol.
Etherification: The 3-chlorophenol undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reduction: The resulting ether is then subjected to reduction conditions to introduce the methanol group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: (3-Chloro-4-cyclopropylmethoxyphenyl)carboxylic acid
Reduction: 4-Cyclopropylmethoxyphenylmethanol
Substitution: Various substituted phenylmethanols depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The cyclopropylmethoxy group may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-4-methoxyphenyl)methanol: Lacks the cyclopropyl group.
(4-Cyclopropylmethoxyphenyl)methanol: Lacks the chloro group.
(3-Chloro-4-cyclopropylmethoxyphenyl)ethanol: Has an ethanol group instead of methanol.
Uniqueness
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is unique due to the combination of the chloro, cyclopropylmethoxy, and methanol groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Clave InChI |
FBMPQFPHZFWLAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=C(C=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
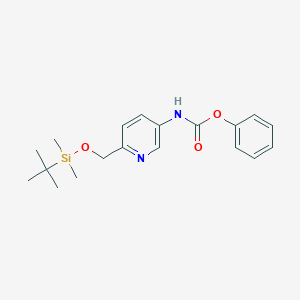
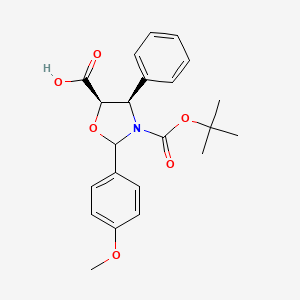
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

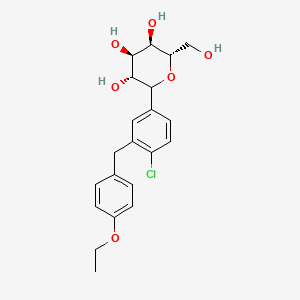

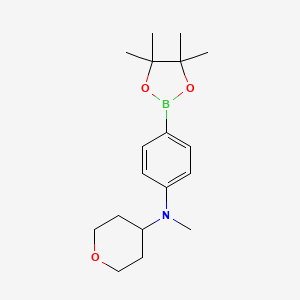
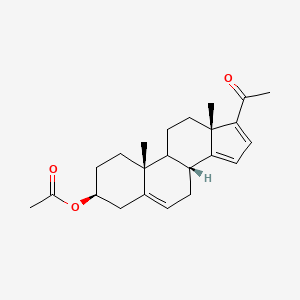
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
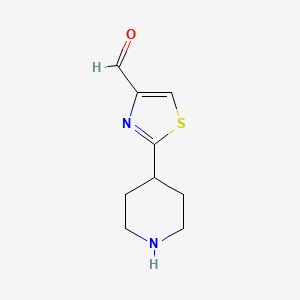

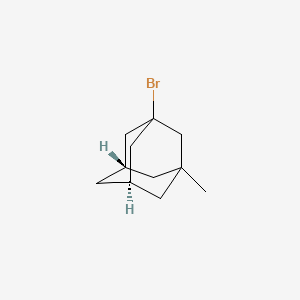
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
